4,5-diiodo-1H-imidazole-2-carboxylic acid
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Overview
Description
4,5-diiodo-1H-imidazole-2-carboxylic acid: is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of iodine atoms at positions 4 and 5, and a carboxylic acid group at position 2. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diiodo-1H-imidazole-2-carboxylic acid typically involves the iodination of imidazole derivatives. One common method is the reaction of imidazole-2-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 4 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,5-diiodo-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of imidazole-2,4,5-tricarboxylic acid.
Reduction Products: Reduction can yield imidazole derivatives with reduced iodine content.
Scientific Research Applications
4,5-diiodo-1H-imidazole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 4,5-diiodo-1H-imidazole-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4,5-Dichloroimidazole-2-carboxylic acid
- 4,5-Dibromoimidazole-2-carboxylic acid
- 4,5-Difluoroimidazole-2-carboxylic acid
Comparison:
- Halogen Substitution: The presence of different halogens (iodine, chlorine, bromine, fluorine) at positions 4 and 5 can significantly influence the chemical reactivity and biological activity of the compounds. Iodine, being the largest and most polarizable halogen, can enhance certain interactions, such as halogen bonding, compared to chlorine, bromine, and fluorine.
- Chemical Properties: The size and electronegativity of the halogens affect the acidity of the carboxylic acid group and the overall stability of the compound.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the halogen substituents, with iodine-containing compounds often exhibiting unique pharmacological profiles due to their distinct electronic and steric properties.
Properties
Molecular Formula |
C4H2I2N2O2 |
---|---|
Molecular Weight |
363.88 g/mol |
IUPAC Name |
4,5-diiodo-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C4H2I2N2O2/c5-1-2(6)8-3(7-1)4(9)10/h(H,7,8)(H,9,10) |
InChI Key |
GFFBTOSZUFZRHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N1)C(=O)O)I)I |
Origin of Product |
United States |
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